2,4(1H,3H)-Pyrimidinedione, 1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-5-methyl-, (2R-cis)-
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Overview
Description
2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to enhance its biological activity and stability. It is primarily studied for its potential antiviral properties, particularly against human immunodeficiency virus (HIV).
Preparation Methods
The synthesis of 2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine involves several steps. One common method includes the radical deoxygenation of ribonucleosides. This process typically uses environmentally friendly and low-cost reagents. For example, bromoethane or 3-bromopropanenitrile can be used as alkylating agents to prepare ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) instead of hazardous reagents like Bu3SnH and AIBN .
Chemical Reactions Analysis
2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and other biological molecules.
Medicine: It has potential as an antiviral agent, particularly against HIV.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral replication is crucial in controlling the spread of the virus within the host .
Comparison with Similar Compounds
2’,3’-Didehydro-2’,3’,4’-trideoxy-hexopyranosyl cytidine is unique compared to other nucleoside analogs due to its specific structural modifications. Similar compounds include:
Stavudine (d4T): Another nucleoside analog used as an antiviral agent.
Zalcitabine (ddC): Known for its antiviral properties against HIV.
Didanosine (ddI): Used in the treatment of HIV infections.
These compounds share a common mechanism of action but differ in their chemical structures and specific biological activities.
Properties
CAS No. |
132198-19-7 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-[(2R,6S)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-7-5-13(11(16)12-10(7)15)9-4-2-3-8(6-14)17-9/h2-3,5,8-9,14H,4,6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |
InChI Key |
UGBMFUPPKAXKOB-DTWKUNHWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC=C[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC=CC(O2)CO |
Origin of Product |
United States |
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